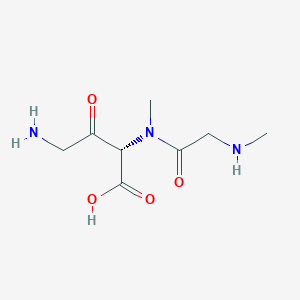

Glycyl-sarcosyl-sarcosine

CAS No.: 57836-11-0

Cat. No.: VC1572183

Molecular Formula: C8H15N3O4

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57836-11-0 |

|---|---|

| Molecular Formula | C8H15N3O4 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | (2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid |

| Standard InChI | InChI=1S/C8H15N3O4/c1-10-4-6(13)11(2)7(8(14)15)5(12)3-9/h7,10H,3-4,9H2,1-2H3,(H,14,15)/t7-/m0/s1 |

| Standard InChI Key | NWJKXDVWKKVOHM-ZETCQYMHSA-N |

| Isomeric SMILES | CNCC(=O)N(C)[C@@H](C(=O)CN)C(=O)O |

| SMILES | CNCC(=O)N(C)C(C(=O)CN)C(=O)O |

| Canonical SMILES | CNCC(=O)N(C)C(C(=O)CN)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Glycyl-sarcosyl-sarcosine features a characteristic tripeptide structure with two N-methylated peptide bonds. The presence of these methylated bonds distinguishes it from conventional peptides and contributes significantly to its biochemical stability. Its molecular formula is C8H15N3O4, and it has a molecular weight of 217.22 g/mol .

Physical and Chemical Properties

The physical and chemical properties of Glycyl-sarcosyl-sarcosine are summarized in the following table:

The compound's chemical structure includes functional groups that allow for various chemical reactions while maintaining the stability of the peptide backbone. This unique structural characteristic makes it valuable for biochemical research and pharmaceutical applications.

Biochemical Mechanism and Function

Target of Action

Glycyl-sarcosyl-sarcosine primarily targets the peptide transporter PEPT-1 (SLC15A1), a membrane protein responsible for the uptake of dipeptides and tripeptides across cellular membranes. This interaction has made it a valuable tool for studying peptide transport mechanisms in various biological systems.

Mode of Action

The compound functions as a glycine transporter inhibitor, affecting neurotransmitter systems involved in various physiological processes. Its mode of action involves competitive binding to transport proteins, which has implications for both research applications and potential therapeutic uses.

Biochemical Pathways

Glycyl-sarcosyl-sarcosine affects the glutamatergic pathway, specifically influencing the functioning of the N-methyl-D-aspartate (NMDA) receptor. This interaction with neurotransmitter systems highlights its potential significance in neurological research and pharmaceutical development.

Pharmacokinetics

The compound demonstrates high stability against intracellular degradation due to the N-methylation of the amide bonds. This stability allows it to remain intact for extended periods in biological systems, making it useful for transport studies and metabolic research . Researchers have leveraged this property to develop sensitive quantification methods for studying its uptake and transport in cellular models .

Synthesis Methods

Synthetic Routes

Glycyl-sarcosyl-sarcosine can be synthesized through standard peptide synthesis techniques commonly employed in laboratory settings. One established method involves the stepwise coupling of glycine, sarcosine, and sarcosine using carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). These reactions are typically conducted in organic solvents such as dimethylformamide (DMF) at room temperature.

Industrial Production

For larger-scale production, solid-phase peptide synthesis (SPPS) techniques may be employed. This approach allows for efficient and scalable production by sequentially adding protected amino acids to a solid resin, followed by deprotection and cleavage steps to obtain the final product. These methodologies ensure high purity and yield, which are essential for research and commercial applications.

Synthesis of Isotopically Labeled Derivatives

For analytical purposes, isotopically labeled derivatives of related compounds have been synthesized. For example, glycyl-[13C3]-sarcosine has been produced by reacting isotopically labeled [13C3]-sarcosine with Boc-glycine N-hydroxysuccinimide ester (Boc-Gly-OSu) in a mixture of phosphate buffer and DMF. The reaction product undergoes purification steps including lyophilization and extraction, followed by removal of the Boc-protective group using trifluoroacetic acid (TFA) solution . Similar approaches could be adapted for the synthesis of labeled Glycyl-sarcosyl-sarcosine derivatives for specialized analytical applications.

Chemical Reactions

Types of Reactions

Glycyl-sarcosyl-sarcosine can participate in various chemical reactions due to its functional groups. These reactions include:

-

Oxidation: The compound can undergo oxidation using reagents such as hydrogen peroxide or potassium permanganate, potentially modifying side chains and functional groups.

-

Reduction: Reducing agents like sodium borohydride can react with the compound, typically targeting carbonyl groups and other reducible functionalities.

-

Substitution: Nucleophilic substitution reactions may occur at the peptide bonds, particularly at the N-methylated positions, allowing for chemical modifications of the base structure.

Reaction Conditions and Reagents

Specific reaction conditions and reagents for chemical modifications of Glycyl-sarcosyl-sarcosine include:

| Reaction Type | Reagents | Conditions | Products | Source |

|---|---|---|---|---|

| Oxidation | Hydrogen peroxide | Aqueous solution, room temperature | Oxidized peptides with modified side chains | |

| Reduction | Sodium borohydride | Methanol, low temperatures | Reduced peptides with altered functional groups | |

| Substitution | Nucleophiles (amines, thiols) | DMF or acetonitrile solvents | Substituted peptides with new functional groups |

These reaction capabilities highlight the compound's versatility for chemical modifications and derivative synthesis, expanding its potential applications in chemical and biochemical research.

Applications in Scientific Research

Peptide Transport Studies

Glycyl-sarcosyl-sarcosine serves as an invaluable tool for investigating peptide transport mechanisms, particularly those mediated by the peptide transporter PEPT-1. Its resistance to enzymatic degradation makes it an ideal substrate for studying transport kinetics and mechanisms across cellular membranes . Researchers have developed highly sensitive quantification methods to measure its intracellular concentrations in transport studies, enabling detailed analyses of transporter function and inhibition .

Inhibitor Screening

The compound is utilized as a substrate in assays designed to identify and characterize PEPT-1 inhibitors. These screening assays help researchers identify potential substrates and inhibitors of peptide transporters, contributing to drug discovery and development efforts . The development of sensitive analytical methods has enabled high-throughput screening approaches for identifying compounds that interact with peptide transporters.

Model System for Peptide Bond Stability

Due to its N-methylated peptide bonds, Glycyl-sarcosyl-sarcosine serves as a model compound for studying peptide bond stability and reactivity. This application has implications for understanding protein stability and designing peptide-based therapeutics with improved pharmacokinetic properties.

Drug Delivery Research

The compound has applications in drug delivery research, particularly in strategies aiming to enhance the absorption of peptide-based therapeutics. Its interaction with peptide transporters has inspired approaches to improve the bioavailability of drugs by leveraging these transport mechanisms.

Analytical Methods for Quantification

UPLC-MS/MS Quantification

Recent advances in analytical methodology have enabled highly sensitive quantification of Glycyl-sarcosyl-sarcosine and related compounds in biological samples. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful technique for this purpose .

A recently developed method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in 50 μL of cell homogenate, representing a significant improvement over previous methods that reported an LLOQ of 1 ng/mL . This enhanced sensitivity allows researchers to work with smaller cell numbers and measure transport activity shortly after monolayer formation when transporter expression is lower.

Sample Preparation Techniques

Efficient sample preparation techniques have been developed to support high-throughput analysis of Glycyl-sarcosyl-sarcosine in cellular systems. These techniques include:

-

Direct lysis in 96-well cell culture plates using aqueous ammonium hydroxide (10%)

-

Rapid and robust screening methods adaptable to semi-high-throughput formats

These advances in sample preparation have streamlined the workflow for analyzing PEPT-1-mediated transport and inhibition, facilitating more efficient research in this area.

Chromatographic and Mass Spectrometric Conditions

Specific analytical parameters have been established for the sensitive quantification of Glycyl-sarcosyl-sarcosine, including:

These optimized conditions enable highly sensitive and specific quantification of the compound in complex biological matrices, supporting detailed research into peptide transport mechanisms.

Comparison with Similar Compounds

Related Peptides

Glycyl-sarcosyl-sarcosine shares structural and functional similarities with several related peptides, though it possesses unique features that distinguish it from these compounds. The following table provides a comparative overview:

Unique Features

What sets Glycyl-sarcosyl-sarcosine apart from similar compounds is its tripeptide structure with two N-methylated peptide bonds. This structural characteristic enhances its stability against enzymatic degradation, making it particularly valuable for research applications requiring sustained peptide integrity in biological systems. The presence of multiple N-methylated bonds provides greater resistance to peptidases compared to compounds with single or no N-methylated bonds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume